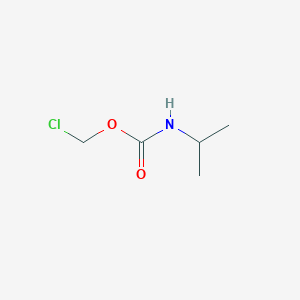

Chloromethyl isopropylcarbamate

Description

Contextualization within Carbamate (B1207046) Chemistry and its Structural Motifs

Carbamates, formally derivatives of the unstable carbamic acid, are characterized by the core structural motif -O-CO-NH-. nih.gov This functional group can be envisioned as a hybrid of an ester and an amide, and this duality dictates its chemical properties. nih.govacs.org The resonance between the nitrogen lone pair and the carbonyl group imparts significant stability, similar to that of a peptide bond. nih.gov This stability, combined with the ability to penetrate cellular membranes, has made the carbamate group a highly desirable component in medicinal chemistry. nih.govnih.govscite.aiepa.gov

The carbamate linkage is a key structural element in numerous therapeutic agents and is frequently employed as a stable surrogate for the more labile peptide bond in drug design. acs.org By strategically modifying the substituents on the oxygen and nitrogen atoms of the carbamate, chemists can fine-tune a molecule's biological and pharmacokinetic properties, such as stability and cell permeability. nih.gov This adaptability has led to the widespread use of carbamates in various drug classes and as protecting groups for amines in complex organic syntheses. nih.govnih.gov

Properties of the Carbamate Functional Group| Property | Description | Significance in Chemistry |

|---|---|---|

| Core Structure | -O-CO-NH- | Defines the carbamate class of organic compounds. nih.gov |

| Hybrid Nature | Considered an "amide-ester" hybrid. | Contributes to its unique chemical reactivity and stability. nih.govacs.org |

| Chemical Stability | Generally high due to resonance stabilization of the amide linkage. | Allows its use as a stable surrogate for peptide bonds in medicinal chemistry. acs.org |

| Biological Role | Acts as a key structural motif in many drugs and prodrugs. | Improves stability, cell membrane permeability, and can be involved in drug-target interactions. nih.govscite.aiepa.gov |

| Synthetic Utility | Used as protecting groups for amines (e.g., Boc, Cbz). | Essential tool in multi-step organic synthesis, particularly in peptide chemistry. nih.gov |

Historical Evolution of Chloromethylation and Carbamate Synthesis Relevant to Chloromethyl Isopropylcarbamate

The synthesis of a molecule like chloromethyl isopropylcarbamate stands on the foundation of two distinct historical streams of organic chemistry: carbamate synthesis and chloromethylation reactions.

The chemistry of carbamates has roots in the 19th-century investigation of natural products. The first significant carbamate to be studied was physostigmine, an alkaloid isolated in 1864 from the Calabar bean. mhmedical.cominchem.org This discovery spurred interest in the carbamate functional group. The synthetic era for carbamates began in earnest in the 1930s with the development of methods to create aliphatic esters of carbamic acid, which quickly found use as pesticides. mhmedical.com Over the decades, synthetic methods have evolved to improve safety and efficiency. Early routes often involved hazardous reagents like phosgene (B1210022) to create isocyanates or carbamoyl (B1232498) chlorides. nih.gov Modern approaches frequently utilize safer alternatives, such as the reaction of an alcohol with a carbamoyl chloride, the coupling of an amine with a chloroformate, or multi-component reactions involving an amine, carbon dioxide, and an alkyl halide. nih.govwikipedia.org

Chloromethylation, the process of attaching a -CH2Cl group to a molecule, also has a long history. The first documented instance of a chloromethylation reaction was in 1898 by Grassi and Masselli, who synthesized benzyl (B1604629) chloride. dur.ac.ukorganicreactions.org However, the reaction is most famously associated with Gustave Louis Blanc, who extensively studied the reaction of aromatic rings with formaldehyde (B43269) and hydrogen chloride in 1923. wikipedia.orgdbpedia.org This method, now known as the Blanc chloromethylation, typically uses a Lewis acid catalyst like zinc chloride to activate the formaldehyde, making it susceptible to attack by an aromatic ring. wikipedia.orglibretexts.org

The specific synthesis of chloromethyl isopropylcarbamate combines principles from both areas. One reported industrial synthesis involves a two-step process. First, dimethyl carbonate is reacted with chlorine under photochemical conditions to produce dimethyl monochlorocarbonate. Subsequently, this intermediate is reacted with isopropanol (B130326). In this second step, a transesterification occurs where the methanol (B129727) is distilled off, yielding the final product, chloromethyl isopropylcarbamate. chemicalbook.com

Current Research Landscape and Emerging Avenues in Chloromethyl Isopropylcarbamate Chemistry

In contemporary chemical research, chloromethyl isopropylcarbamate is not typically studied for its own final application but is valued as a crucial building block and reagent. guidechem.com Its primary role is as a synthetic intermediate in the production of more complex molecules, especially within the pharmaceutical industry. chemicalbook.comguidechem.com

The most prominent application of chloromethyl isopropylcarbamate is as a key intermediate in the synthesis of Tenofovir Disoproxil. chemicalbook.com Tenofovir is a potent antiviral agent used in the management of HIV/AIDS and chronic hepatitis B. The parent drug, Tenofovir, has poor oral bioavailability. To overcome this, it is administered as the prodrug, Tenofovir Disoproxil, which contains two isopropoxycarbonyloxymethyl groups. Chloromethyl isopropylcarbamate serves as the reagent to install these specific prodrug moieties onto the parent molecule, highlighting its critical role in enabling the therapeutic efficacy of a major antiviral drug. chemicalbook.com

Emerging research avenues continue to leverage the reactivity of the chloromethyl group. This functional group is an effective electrophile, readily reacting with nucleophiles to form a new covalent bond. This reactivity makes chloromethyl isopropylcarbamate a valuable tool for chemists designing complex prodrugs or other specialty chemicals. mdpi.comnbinno.com For example, the isopropoxycarbonyloxymethyl group it provides is a type of acyloxyalkyl promoiety, a common and effective motif in prodrug design to mask polar functional groups and enhance membrane permeability. nih.govmdpi.com As the demand for sophisticated drug delivery systems and novel therapeutic agents grows, the utility of specialized intermediates like chloromethyl isopropylcarbamate in constructing these molecules is likely to expand.

Chemical Data for Chloromethyl isopropylcarbamate| Identifier | Value |

|---|---|

| IUPAC Name | chloromethyl propan-2-yl carbonate |

| CAS Number | 35180-01-9 guidechem.combldpharm.comchemsrc.com |

| Molecular Formula | C5H9ClO3 guidechem.com |

| Molecular Weight | 152.58 g/mol guidechem.com |

| Appearance | Colorless Oily Matter |

| Boiling Point | 66°C at 16 Torr |

| Density | 1.150 ± 0.06 g/cm³ |

| Synonyms | CMIC, Isopropyl chloromethyl carbonate, Isopropoxycarbonyloxymethyl chloride guidechem.com |

Structure

3D Structure

Propriétés

IUPAC Name |

chloromethyl N-propan-2-ylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClNO2/c1-4(2)7-5(8)9-3-6/h4H,3H2,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKWVBNULHZTTAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)OCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601225043 | |

| Record name | Carbamic acid, (1-methylethyl)-, chloromethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601225043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186352-98-7 | |

| Record name | Carbamic acid, (1-methylethyl)-, chloromethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186352-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, (1-methylethyl)-, chloromethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601225043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | chloromethyl isopropylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Chloromethyl Isopropylcarbamate and Analogous Compounds

Direct Synthesis Approaches to Chloromethyl Isopropylcarbamate

The direct synthesis of chloromethyl isopropylcarbamate involves the specific combination of reactants to yield the target molecule. Key methodologies are detailed below.

Synthesis from Halogenated Carbonyl Precursors and Isopropanol (B130326)

One of the most direct routes to chloromethyl isopropylcarbamate involves the reaction of isopropanol with a halogenated carbonyl precursor, specifically chloromethyl chloroformate. This process is essentially an esterification reaction where the hydroxyl group of isopropanol attacks the carbonyl carbon of chloromethyl chloroformate, leading to the formation of chloromethyl isopropylcarbamate and the elimination of hydrogen chloride. google.com

A patented method describes the preparation of chloromethyl isopropyl carbonate through the esterification of chloromethyl chloroformate with isopropanol. google.com This reaction is noted to produce a significant amount of hydrogen chloride gas, which is highly corrosive. google.com Another patent outlines a process for synthesizing isopropyl chloroformate by reacting isopropanol and phosgene (B1210022). patsnap.com This method can be adapted for the synthesis of chloromethyl isopropylcarbamate by using the appropriate chloromethylated precursor. A general procedure for chloroformate synthesis involves treating an alcohol with a phosgene solution. rsc.org

Challenges in this synthetic pathway can arise from the properties of the precursors. For instance, chloromethyl chloroformate is a highly toxic substance, making its transportation and storage inconvenient and costly. google.com The reaction also requires careful control to manage the evolution of corrosive HCl gas. google.com

Reactions Involving Chloromethyl Chlorosulfate (B8482658) with Amine or Acid Substrates

Chloromethyl chlorosulfate (CMCS) serves as a potent electrophilic reagent for chloromethylation, avoiding the formation of the highly carcinogenic by-product, bischloromethyl ether. oakwoodchemical.com It readily reacts with various nucleophiles, including amines and carboxylic acids, to introduce a chloromethyl group.

CMCS reacts with N-Boc-protected L-Amino acids in a dichloromethane/water mixture under phase transfer conditions to produce chloromethyl esters. oakwoodchemical.com It can also be used to prepare chloromethyl phosphates from dialkyl phosphates. oakwoodchemical.com The reactivity of CMCS with anionic nucleophiles, such as halide or acetate (B1210297) ions, results in the rapid displacement of the chlorosulfate group to form chloromethylated products. rsc.org This reactivity profile suggests its potential for reacting with an appropriate isopropylcarbamate precursor to yield the target compound.

A newer, more efficient synthesis of CMCS has been developed using chloroiodomethane (B1360106) and chlorosulfonic acid, achieving a 92% solution yield and high purity. researchgate.netfigshare.com This improved availability of CMCS enhances its utility in synthetic chemistry. The reaction of CMCS with active methylene (B1212753) compounds has also been explored, demonstrating its broad reactivity. researchgate.net

General Carbamate (B1207046) Synthesis Methodologies and their Applicability to Isopropylcarbamate Systems

Broader synthetic strategies for carbamates can be adapted for the preparation of isopropylcarbamates, which can then potentially be functionalized to yield chloromethyl isopropylcarbamate.

Phosgene and its Derivatives (e.g., Triphosgene, Chloroformates) in Carbamate Formation

The traditional and most significant route for carbamate synthesis involves the use of phosgene and its derivatives. google.com Phosgene (COCl₂) reacts with alcohols to form chloroformates, which can then react with amines to produce carbamates. rsc.orggoogle.com For example, meprobamate is synthesized through successive reactions with phosgene and ammonia. wikipedia.org

Due to the extreme toxicity of phosgene gas, safer alternatives have been developed. google.com Triphosgene, a stable crystalline solid, is a convenient substitute for phosgene and is widely used in organic synthesis. nih.govyoutube.comacs.orgnih.gov It can be prepared by the exhaustive free-radical chlorination of dimethyl carbonate. newdrugapprovals.org Triphosgene reacts with alcohols and amines to form carbamates. nih.gov For instance, it is used to create carbamate bonds in the synthesis of various biologically active compounds. youtube.com

Chloroformates, often generated from phosgene or its substitutes, are key intermediates in carbamate synthesis. nih.govbasf.comepa.gov The reaction of a chloroformate with an amine is a standard method for forming a carbamate linkage. libretexts.org This approach is applicable to the synthesis of isopropylcarbamates by reacting isopropyl chloroformate with an appropriate amine.

Carbon Dioxide (CO₂) Based Synthesis Protocols

In an effort to develop greener and safer chemical processes, carbon dioxide has been explored as a phosgene alternative for carbamate synthesis. google.com CO₂ is an abundant, non-toxic, and renewable C1 source. rsc.orgrsc.org The general approach involves the reaction of CO₂ with an amine to form a carbamic acid intermediate, which is then reacted with an electrophile. oup.com

Several methods have been developed for the direct synthesis of carbamates from CO₂, amines, and alcohols. rsc.org These reactions can be catalyzed by various systems, often under mild conditions. rsc.org For example, a three-component coupling of amines, CO₂, and halides in the presence of cesium carbonate and TBAI provides an efficient route to carbamates. organic-chemistry.org Another approach utilizes 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in a continuous flow system. acs.org

The synthesis of cyclic carbamates from amino alcohols and CO₂ has also been demonstrated. rsc.org While these methods are generally focused on producing a variety of carbamates, the principles can be applied to the synthesis of isopropylcarbamate by selecting the appropriate amine and isopropanol-derived electrophile or by direct reaction with isopropanol under specific catalytic conditions.

Utilization of Organic Carbonates (e.g., Dimethyl Carbonate) in Carbamate Production

Dimethyl carbonate (DMC) has emerged as an environmentally friendly reagent for carbamate synthesis. mdpi.comgoogle.com It is considered a green chemical due to its low toxicity and biodegradability. mdpi.com DMC can act as a carbonylating agent, offering a phosgene-free route to carbamates. researchgate.net

The synthesis of carbamates from aromatic amines and DMC has been achieved using various catalysts. google.com For instance, the methoxycarbonylation of aromatic amines with DMC provides a pathway to N-phenyl carbamates. google.com More recently, a method for the reductive methoxycarbonylation of nitroarenes using DMC and a molybdenum catalyst has been developed to produce a diverse range of carbamates and N-methyl carbamates. rsc.org

The reaction of DMC with amines can also be used in the functionalization of polymers, such as the carbamation of starch. nih.gov The underlying chemistry involves the reaction of an amine with DMC, which can be adapted for the synthesis of isopropylcarbamate. The reaction of methyl carbamate (derived from urea (B33335) and methanol) with methanol (B129727) can also produce DMC, highlighting the interconnectedness of these synthetic routes. acs.org

Metal-Catalyzed Carbamate Synthesis Approaches (e.g., Palladium, Zinc, Ytterbium Catalysis)

The use of metal catalysts offers efficient and selective methods for the synthesis of carbamates. Palladium, zinc, and to a lesser extent, ytterbium, have been employed to facilitate these transformations.

Palladium Catalysis:

Palladium-catalyzed reactions have become a versatile tool for the formation of N-aryl carbamates. An efficient method involves the palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate (B1221674) in the presence of an alcohol. nih.gov This process allows for the in situ generation of an aryl isocyanate, which is then trapped by the alcohol to yield the desired carbamate. nih.gov The use of aryl triflates has been shown to expand the substrate scope, proving effective for sterically hindered substrates and enabling the use of reactive nucleophiles like benzyl (B1604629) alcohol. nih.gov This methodology provides access to key carbamate protecting groups and precursors for materials like polyurethanes. nih.govacs.org

Furthermore, palladium catalysis enables the regio- and stereoselective synthesis of allylic ureas and carbamates through the decarboxylative amidation of vinyl-substituted cyclic carbonates (VECs). nih.gov This protocol is noted for its operational simplicity, low catalyst loading, and minimal waste production. nih.gov The versatility of palladium catalysis is also demonstrated in the ortho C–H arylation of aniline (B41778) carbamates using diazonium salts, which can proceed at room temperature without the need for an external oxidant, acid, or base. orgsyn.org

Zinc Catalysis:

Zinc catalysts, being inexpensive and environmentally benign, present an attractive option for carbamate synthesis. google.com Zinc chloride has been effectively used as a catalyst for the synthesis of carbamates from carbamoyl (B1232498) chlorides and a range of aromatic and aliphatic alcohols. This method is chemoselective, leaving other functional groups such as nitro, keto, aldehyde, and alkoxy unaffected.

Several zinc salts, with zinc acetate [Zn(OAc)₂] being particularly effective, can catalyze the direct synthesis of carbamates from aromatic amines, carbon dioxide, and silicate (B1173343) esters. google.com The addition of an N-donor ligand, such as 1,10-phenanthroline, has been found to enhance the reaction yield. google.com Mechanistic studies suggest that the reaction proceeds through an isocyanate intermediate generated from the amine and CO₂. google.com Additionally, tetranuclear zinc(II) carbamato complexes have demonstrated facile transamination reactions, for instance, between diethylcarbamate and pyrrolidine (B122466), which occurs rapidly at room temperature.

Ytterbium Catalysis:

While direct ytterbium-catalyzed synthesis of simple carbamates is less commonly reported, ytterbium triflate [Yb(OTf)₃] has been successfully used as a catalyst in the asymmetric Biginelli reaction. This multicomponent reaction involves the condensation of an aldehyde, a β-ketoester, and a urea or thiourea (B124793) to form dihydropyrimidines, which are structurally related to cyclic carbamates. This demonstrates the potential of ytterbium catalysts in facilitating the formation of C-N bonds within heterocyclic structures that incorporate a urea or carbamate-like moiety.

Table 1: Comparison of Metal-Catalyzed Carbamate Synthesis Approaches

| Catalyst | Typical Substrates | Key Features |

| Palladium | Aryl halides/triflates, sodium cyanate, alcohols; Vinyl-substituted cyclic carbonates, amines | Enables synthesis of N-aryl and allylic carbamates. nih.govnih.gov Tolerates a wide range of functional groups. orgsyn.org Allows for stereoselective outcomes. nih.gov |

| Zinc | Carbamoyl chlorides, alcohols; Aromatic amines, CO₂, silicate esters | Inexpensive and environmentally friendly. google.com High chemoselectivity. Can utilize CO₂ as a C1 building block. google.com |

| Ytterbium | Aldehydes, β-ketoesters, ureas (in Biginelli reaction) | Primarily used in multicomponent reactions to form complex heterocyclic structures containing urea/carbamate-like moieties. |

Rearrangement Reactions (e.g., Curtius, Hofmann) Leading to Carbamate Structures

Rearrangement reactions provide classic and reliable pathways to carbamate structures by transforming carboxylic acid derivatives into isocyanates, which are then trapped by alcohols.

Hofmann Rearrangement:

The Hofmann rearrangement traditionally converts a primary amide into a primary amine with one fewer carbon atom. However, by intercepting the intermediate isocyanate with an alcohol, the reaction can be effectively directed to produce a carbamate. This reaction is typically carried out using a primary amide, bromine, and a strong base like sodium hydroxide (B78521) in the presence of an alcohol.

Numerous modifications to the classical Hofmann rearrangement have been developed to improve yields and expand its applicability. These include the use of alternative oxidants such as sodium hypochlorite (B82951) (NaOCl) in conjunction with a solid-supported base like KF/Al₂O₃, which offers a simple and inexpensive route to methyl carbamates. Another efficient one-pot procedure employs N-bromoacetamide (NBA) and lithium hydroxide or lithium methoxide, which provides high yields of methyl and benzyl carbamates while minimizing side reactions like aryl bromination. An electrochemical version of the Hofmann rearrangement mediated by NaBr has also been reported as a green and efficient method for accessing synthetically useful carbamates.

Curtius Rearrangement:

The Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, which, like in the Hofmann rearrangement, can be trapped by an alcohol to form a carbamate. The acyl azide precursor is typically generated from a carboxylic acid. A significant advantage of the Curtius rearrangement is that the isocyanate can sometimes be isolated before reacting with the nucleophile.

Modern variations of the Curtius rearrangement often employ a one-pot procedure, avoiding the isolation of the potentially unstable acyl azide. For example, the reaction of a carboxylic acid with di-tert-butyl dicarbonate (B1257347) and sodium azide generates the acyl azide in situ, which then rearranges to the isocyanate. The subsequent trapping with an alcohol is often facilitated by catalysts. For instance, zinc(II) triflate in the presence of tetrabutylammonium (B224687) bromide can catalyze the reaction of the isocyanate with tert-butanol (B103910) to form Boc-protected amines. This method is noted for its tolerance of various functional groups.

Table 2: Overview of Rearrangement Reactions for Carbamate Synthesis

| Reaction | Starting Material | Key Reagents | Intermediate | Product |

| Hofmann Rearrangement | Primary Amide | Br₂ (or NaOCl, NBA), Base, Alcohol | Isocyanate | Carbamate |

| Curtius Rearrangement | Carboxylic Acid (via Acyl Azide) | NaN₃, Activating Agent, Alcohol | Isocyanate | Carbamate |

Stereoselective and Asymmetric Synthesis Strategies for Isopropyl Carbamate Derivatives

The development of stereoselective and asymmetric methods for the synthesis of carbamate derivatives is crucial for accessing enantiomerically pure compounds, which are vital in pharmaceuticals and other fields.

One notable strategy involves the asymmetric aziridination of allylic carbamates using rhodium(II) complexes ion-paired with chiral cations derived from cinchona alkaloids. This method allows for highly enantioselective formation of aziridines from carbamate-functionalized allylic alcohols. Furthermore, the carbamate group can act as a directing group for highly enantioselective benzylic C-H amination on phenethyl alcohol derivatives, yielding valuable β-amino alcohols.

Stereodivergent synthesis of carbamates has been achieved through the selective in situ trapping of organic carbonate intermediates. This approach allows for access to both cis and trans carbamate isomers from a single oxirane substrate with high diastereoselectivity. The formation of trans-configured oligo/polycarbonates through aluminum catalysis, followed by aminolysis, is key to obtaining the trans carbamate products.

The catalytic enantioselective addition of carbamates to meso-epoxides is another powerful method for generating protected trans-1,2-amino alcohols. Using an oligomeric (salen)Co-OTf complex as a catalyst, phenyl carbamate can add to meso-epoxides to afford trans-4,5-disubstituted oxazolidinones with high enantiomeric excess.

For isopropyl carbamate derivatives specifically, the principles of these asymmetric strategies can be applied. For instance, a pyrrolidine ring-containing carbamate ester has been synthesized and used as an organocatalyst in asymmetric Michael addition reactions in aqueous media, achieving high yields, diastereoselectivities, and enantioselectivities.

Table 3: Selected Asymmetric Strategies for Carbamate-Related Syntheses

| Strategy | Catalyst/Reagent | Substrate Type | Product Type | Key Outcome |

| Asymmetric Aziridination | Rh(II) complex with chiral cation | Allylic carbamate | Chiral aziridine | Highly enantioselective C-N bond formation. |

| Stereodivergent Carbonate Trapping | Aluminum catalyst | Oxirane, CO₂, Amine | cis/trans Carbamates | Diastereodivergent synthesis from a single epoxide. |

| Enantioselective Epoxide Opening | (salen)Co-OTf complex | meso-Epoxide, Phenyl carbamate | trans-1,2-amino alcohol derivative | High enantiomeric excess. |

| Asymmetric Michael Addition | Chiral organocatalyst | α,β-Unsaturated compound, Nucleophile | β-substituted carbonyl/nitro compound | Precursor for chiral carbamates and GABA derivatives. |

Mechanistic Insights into Chemical Transformations Involving Chloromethyl Isopropylcarbamate

Reaction Mechanism Studies of Chloromethylcarbamate Formation

The synthesis of chloromethyl isopropylcarbamate can be approached through pathways that construct the carbamate (B1207046) linkage or by introducing the chloromethyl group onto a pre-formed carbamate. The mechanisms underlying these transformations involve various ionic intermediates and electrophilic species.

While direct synthesis of chloromethyl isopropylcarbamate from carbon dioxide is not widely documented, the principles of carbamate formation using CO2 provide insight into the potential ionic intermediates. The synthesis of carbamates from an amine, an alcohol, and CO2 typically proceeds through a carbamic acid intermediate.

A more direct route to chloromethyl isopropylcarbamate involves the N-chloromethylation of isopropyl carbamate. This reaction is analogous to the classic Blanc chloromethylation, which introduces a chloromethyl group onto an aromatic ring. wikipedia.orgalfa-chemistry.com The key to this process is the generation of a highly reactive electrophilic one-carbon species from formaldehyde (B43269) and hydrogen chloride. wikipedia.orgalfa-chemistry.com

The mechanism, adapted for a carbamate substrate, proceeds as follows:

Formation of the Electrophile: Under acidic conditions, typically with a Lewis acid catalyst like zinc chloride, formaldehyde is protonated. This enhances the electrophilicity of the carbonyl carbon. wikipedia.org This protonated species can exist in equilibrium with other potent electrophiles, such as the (chloromethyl)oxonium cation (ClH₂C–OH₂⁺) or the chlorocarbenium cation (ClCH₂⁺). wikipedia.org

Nucleophilic Attack: The nitrogen atom of the isopropyl carbamate acts as a nucleophile, attacking the electrophilic carbon of the activated formaldehyde species. This forms an N-(hydroxymethyl)isopropylcarbamate intermediate.

Conversion to Chloride: The hydroxyl group of the intermediate is subsequently protonated under the acidic reaction conditions, forming a good leaving group (water). A chloride ion then displaces the water molecule in a nucleophilic substitution reaction, yielding the final product, chloromethyl isopropylcarbamate.

This pathway is consistent with general mechanisms for the N-chloromethylation of amides and related compounds, utilizing a formaldehyde equivalent and an acid catalyst to generate the key electrophilic intermediate.

Reactivity Profiles and Transformation Pathways of the Carbamate Moiety

The chloromethyl group imparts significant reactivity to the molecule, making it a versatile precursor for further synthetic modifications. The carbamate linkage itself also possesses distinct reactivity, particularly under thermal stress or in the presence of strong acids.

The primary reaction pathway for the chloromethyl group is nucleophilic substitution, where the chlorine atom acts as a leaving group. Due to the presence of the electron-withdrawing carbamate group, the methylene (B1212753) carbon is highly electrophilic and susceptible to attack by a wide range of nucleophiles. The reaction typically proceeds via an Sₙ2 mechanism. mun.ca

A study on the reactions of 4-chloromethyl-1,4-dihydropyridines, which bear a similar reactive moiety, found that nucleophiles such as thiocyanate (B1210189) and thiourea (B124793) lead to substitution products through an Sₙ2-type reaction. mun.ca Similarly, related chloroalkyl carbamates readily react with nucleophiles like amines and thiols to displace the chloride. This reactivity allows for the facile introduction of various functional groups, making chloromethyl isopropylcarbamate a useful building block.

Table 1: Examples of Nucleophilic Displacement Reactions This table is illustrative, based on the reactivity of analogous compounds.

| Nucleophile | Reagent Example | Resulting Functional Group | Product Class |

|---|---|---|---|

| Amine | R₂NH | -CH₂-NR₂ | Aminomethyl Carbamate |

| Thiol | R-SH | -CH₂-SR | Thioether |

| Cyanide | NaCN | -CH₂-CN | Carbamoylacetonitrile |

| Azide (B81097) | NaN₃ | -CH₂-N₃ | Azidomethyl Carbamate |

| Hydroxide (B78521) | NaOH | -CH₂-OH | Hydroxymethyl Carbamate |

When the carbamate is part of a larger molecule containing an aromatic ring at an appropriate position, it can undergo intramolecular electrophilic cyclization. The Bischler-Napieralski reaction, traditionally used for synthesizing dihydroisoquinolines from β-arylethylamides, has been adapted for carbamate substrates. Current time information in Bangalore, IN.

Research has shown that isopropyl carbamates derived from benzylamines can undergo a Bischler-Napieralski-type cyclization to form isoindolinones when treated with a dehydrating agent like phosphorus pentoxide. youtube.com The proposed mechanism for this smooth conversion involves the formation of a reactive carbamoyl (B1232498) cation intermediate at room temperature. youtube.com Similarly, β-arylethylcarbamates can be cyclized under acidic conditions to produce dihydroisoquinolines. Current time information in Bangalore, IN. The mechanism is believed to proceed through the formation of a nitrilium ion intermediate prior to the electrophilic attack on the aromatic ring. Current time information in Bangalore, IN.

More recently, a mild version of this cyclization was developed for trichloromethyl carbamates, which cyclize without strong acids or bases to yield β-carbolinones, highlighting the inherent reactivity of the carbamate moiety towards forming cyclic structures. mun.ca

Heating carbamates can lead to the cleavage of the carbamate linkage through several distinct pathways. The specific products depend on the structure of the carbamate and the reaction conditions.

The primary thermal decomposition pathway for many simple carbamates is a reversible cleavage back to the corresponding isocyanate and alcohol. This process is a key principle in "blocked isocyanate" chemistry and represents a phosgene-free method for isocyanate production. youtube.com The decomposition is highly endothermic and typically requires high temperatures, often above 150-200°C. banglajol.info For instance, methyl N-methylcarbamate has been shown to decompose in the gas phase between 370-422°C to yield methyl isocyanate and methanol (B129727) via a unimolecular reaction. nih.gov

A second decomposition pathway can occur if the alcohol moiety has a hydrogen atom on the β-carbon. In these cases, a concerted elimination reaction can take place, similar to the pyrolysis of an ester, to yield an amine, carbon dioxide, and an alkene.

The reversibility of the decomposition to isocyanate and alcohol is a critical factor. While the forward reaction is favored at high temperatures, the reverse reaction (carbamate formation) can occur upon cooling if the products are not separated. However, studies on the gas-phase decomposition of methyl N-methylcarbamate noted that the addition of alcohols or amines did not reverse the process under their specific experimental conditions, suggesting the reaction can be driven to completion. nih.gov

Conformational Analysis and the Influence of Amide Resonance on Reactivity

The reactivity of chloromethyl isopropylcarbamate is intrinsically linked to its three-dimensional structure and the electronic effects governing its carbamate functional group. Conformational analysis reveals that rotation around the various single bonds of the molecule is not entirely free, leading to preferred spatial arrangements of its atoms. This is particularly significant for the amide C(O)-N bond, which exhibits a substantial barrier to rotation. This restricted rotation is a direct consequence of amide resonance.

Amide resonance involves the delocalization of the lone pair of electrons from the nitrogen atom to the carbonyl oxygen. This creates a partial double bond character in the C-N bond and a partial negative charge on the oxygen atom. This resonance stabilization has profound implications for the molecule's geometry and reactivity. The partial double bond character forces the atoms of the amide group (the carbonyl carbon, oxygen, nitrogen, and the atoms directly attached to them) to lie in a single plane.

In the case of chloromethyl isopropylcarbamate, the isopropyl group attached to the nitrogen and the chloromethyl group attached to the oxygen introduce steric hindrance that influences the preferred conformation. One of the isopropyl groups tends to orient itself in a specific manner relative to the piperidine (B6355638) ring in related structures. researchgate.net The other isopropyl group, which is syn to the carbonyl oxygen, rotates so that its methyl groups are directed towards the carbonyl oxygen. researchgate.net This places the oxygen atom in the plane that bisects the C-C-C angle of the isopropyl group. researchgate.net

This preferred conformation means that any chemical transformation at the chloromethyl group or the carbamate nitrogen will be influenced by the steric bulk and the electronic nature of the neighboring isopropyl group. For instance, nucleophilic attack on the chloromethyl carbon will be affected by the accessibility of this site, which is dictated by the rotational state of the molecule.

Furthermore, the electronic nature of the carbamate group, as dictated by amide resonance, modulates the reactivity of the chloromethyl group. The electron-withdrawing nature of the carbonyl group, enhanced by resonance, can influence the lability of the chlorine atom, making it a better leaving group in nucleophilic substitution reactions. The interplay between these steric and electronic factors is crucial for understanding the mechanistic pathways of reactions involving chloromethyl isopropylcarbamate.

Chemical Stability of Carbamates in Varied Chemical Environments

The chemical stability of carbamates, including chloromethyl isopropylcarbamate, is highly dependent on the chemical environment, particularly the pH. The carbamate linkage is susceptible to hydrolysis, which can be catalyzed by both acids and bases. The rate and mechanism of this degradation are influenced by the nature of the substituents on the nitrogen and oxygen atoms of the carbamate group.

In neutral or near-neutral aqueous solutions, the hydrolysis of many carbamates is relatively slow. However, the stability decreases significantly in both acidic and alkaline conditions.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of carbamates is initiated by the protonation of the carbonyl oxygen. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve the formation of a tetrahedral intermediate, followed by the elimination of the alcohol (or, in the case of chloromethyl isopropylcarbamate, the chloromethanol-derived moiety) and the formation of a carbamic acid. Carbamic acids are generally unstable and readily decompose to yield carbon dioxide and the corresponding amine.

Base-Catalyzed Hydrolysis (Saponification):

In alkaline environments, the hydrolysis of carbamates proceeds via a different mechanism, often referred to as saponification. A hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, leading to the cleavage of the ester linkage to produce an alcohol and a carbamate anion. The carbamate anion is relatively stable and will be protonated upon acidification to form the unstable carbamic acid, which then decomposes as described above. The rate of base-catalyzed hydrolysis is typically faster than acid-catalyzed hydrolysis for many carbamates.

Computational and Theoretical Investigations of Chloromethyl Isopropylcarbamate and Carbamate Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations provide fundamental insights into the electronic structure of molecules, which governs their stability, reactivity, and spectroscopic properties. For carbamate (B1207046) systems, including chloromethyl isopropylcarbamate, these computational methods are invaluable for understanding the nuanced electronic effects that define their chemical behavior.

Computational modeling has shown that the energy barrier to rotation around the C–N bond in carbamates is approximately 3-4 kcal/mol lower than in analogous amides. nih.govnih.gov This difference is attributed to electronic and steric disruptions caused by the adjacent ester oxygen atom. nih.govnih.gov Dynamic NMR experiments, in conjunction with quantum chemical calculations, have been used to determine the activation parameters for C–N bond rotation in various carbamate derivatives and their sulfur-containing counterparts in different solvents. acs.org For instance, the rotational barrier (ΔG‡) for methyl N,N-dimethylcarbamate was measured to be 15.3 ± 0.5 kcal/mol in carbon disulfide. acs.org

| Compound | Solvent | Rotational Barrier (ΔG‡, kcal/mol) |

|---|---|---|

| Methyl N,N-dimethylcarbamate | CS₂ | 15.3 ± 0.5 |

| S-methyl N,N-dimethylthiocarbamate | CS₂ | 14.0 ± 1.1 |

| O-methyl N,N-dimethylthiocarbamate | CCl₄ | 17.5 ± 0.4 |

| Methyl N,N-dimethyldithiocarbamate | CCl₄ | 14.6 ± 0.5 |

Computational chemistry enables the prediction of local reactivity descriptors, which are powerful tools for understanding and forecasting chemical reactivity and regioselectivity. nih.gov Descriptors such as the Fukui function, derived from conceptual density functional theory (DFT), identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack by analyzing the response of the electron density to a change in the number of electrons. nih.gov These descriptors help to shape the potential energy surface of a reaction and provide a framework for analyzing reactivity trends. nih.gov

A common reaction pathway for the formation of carbamates is the reaction of an amine with carbon dioxide. rsc.orgresearchgate.net Computational studies have elucidated the mechanism of this transformation, which often proceeds through a zwitterionic intermediate. researchgate.netnih.gov In this mechanism, a nucleophilic attack by the amine nitrogen on the carbon atom of CO₂ forms the zwitterion, which is then deprotonated by a second amine molecule to yield the carbamate salt. researchgate.net Alternative synthetic routes, such as the Curtius rearrangement of acyl azides to form an isocyanate intermediate that is subsequently trapped by an alcohol, can also be modeled to understand their reaction coordinates and potential barriers. wikipedia.orgorganic-chemistry.org

Mechanistic Studies through Molecular Modeling

Molecular modeling techniques are instrumental in mapping the detailed step-by-step mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a comprehensive picture of a reaction's progress can be constructed.

Understanding a chemical reaction requires identifying the transition state—the transient, high-energy structure that connects reactants and products. sciencedaily.commit.edu Due to their fleeting nature, transition states are challenging to observe experimentally, making computational exploration essential. sciencedaily.com Computational methods can locate these critical points on the potential energy surface and calculate their energies, which correspond to the activation energy of the reaction. mit.edu

For the reaction between carbon dioxide and amines, computational studies have mapped out the energy profiles, identifying key intermediates and transition states. nih.gov For example, the reaction of CO₂ with a dimethylamine (B145610) (DMA) dimer involves multiple steps, including the formation of a dative-bonded complex and a zwitterionic hidden intermediate before reaching the final carbamic acid product. nih.gov The transformation of the reactant complex to an intermediate product can proceed through a synchronous process with a moderate energy barrier of approximately 4 kcal/mol. nih.gov The product of this particular transformation is a zwitterionic compound composed of a carbamate anion and a protonated DMA dimer cation. nih.gov

| Reaction Step | Species | Relative Gibbs Free Energy (ΔG, kcal/mol) |

|---|---|---|

| Reactant Complex | Dat3 (Dative-bonded reactant) | 0.0 |

| Transition State | TS32 | ~4.0 |

| Intermediate | RI3 (Zwitterionic compound) | - |

The solvent environment can profoundly influence reaction rates and mechanisms. stackexchange.com Computational models must account for these effects, which can be done using either implicit or explicit solvation models. stackexchange.com Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. acs.org Explicit models involve including individual solvent molecules in the calculation, which is more computationally intensive but can capture specific interactions like hydrogen bonding. acs.orgstackexchange.com

For carbamate systems, solvation modeling has proven critical for accurate predictions. Quantum chemistry calculations using semicontinuum (cluster + continuum) solvation models have corrected significant errors in the predicted energies of aqueous carbamate anions involved in CO₂ capture reactions. nih.govacs.org Studies on the rotational barriers of carbamates have employed both continuum models and molecular dynamics simulations with explicit water molecules to understand the role of the solvent. acs.org These simulations revealed that hydrogen bonding between water and the carbamate can either increase or decrease the rotational barrier depending on the specific structure of the carbamate, highlighting the complexity of solvation effects. acs.org

Conformational Landscape Analysis and Molecular Dynamics Simulations of Carbamate Structures

The functionality of a molecule is intrinsically linked to its three-dimensional structure and dynamic behavior. The restricted rotation around the C-N bond in carbamates leads to a distinct conformational landscape, typically dominated by syn and anti rotamers. nih.gov The anti rotamer is often favored energetically by 1.0–1.5 kcal/mol due to steric and electrostatic factors, though in some cases the energy difference is negligible, resulting in a mixture of both isomers. nih.gov

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. nih.gov For carbamate-containing systems, MD simulations provide atomic-level insights into their conformational dynamics, stability, and interactions with other molecules, such as biological receptors. nih.gov These simulations can track key structural metrics like the root mean square deviation (RMSD) to assess conformational stability and the radius of gyration (Rg) to understand changes in molecular compactness. nih.gov In drug design, MD simulations are used to explore the binding dynamics of carbamate-based inhibitors to their target enzymes, calculating binding free energies and identifying key interactions, such as hydrogen bonds, that stabilize the complex. nih.govtandfonline.com For example, a 100 ns MD simulation was used to study the stable binding of the carbamate-containing molecule carbendazim (B180503) to a specific aptamer. tandfonline.com

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of chloromethyl isopropylcarbamate. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer detailed insights into the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Carbamate (B1207046) Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of carbamates, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule. The chemical shifts, signal multiplicities, and coupling constants observed in NMR spectra allow for the unambiguous assignment of the molecular structure.

In ¹³C NMR spectroscopy, distinct signals would be observed for each carbon atom in the molecule. The carbonyl carbon of the carbamate group would resonate at a characteristic downfield chemical shift. The carbons of the isopropyl group and the chloromethyl group would also have specific chemical shifts influenced by their bonding environment. Two-dimensional NMR techniques, such as COSY and HMBC, can be employed to establish connectivity between protons and carbons, further confirming the structural assignment. mdpi.comresearchgate.netnih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a Carbamate Structure Analogous to Chloromethyl Isopropylcarbamate

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Isopropyl-CH₃ | ~1.2 (doublet) | ~22 |

| Isopropyl-CH | ~4.8 (septet) | ~68 |

| Chloromethyl-CH₂ | ~5.5 (singlet) | ~75 |

| Carbamate C=O | - | ~155 |

| Carbamate N-H | ~5.0 (broad singlet) | - |

| Note: This data is illustrative and based on general principles and data for similar carbamate structures. Actual chemical shifts for chloromethyl isopropylcarbamate may vary. |

Infrared (IR) and Mass Spectrometry (MS) Applications

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in chloromethyl isopropylcarbamate. The IR spectrum would be expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the carbamate group, typically in the range of 1730-1690 cm⁻¹. Another significant absorption would be the N-H stretching vibration, which usually appears as a sharp peak around 3400-3300 cm⁻¹. The C-O stretching vibrations and the C-Cl stretching vibration would also produce characteristic bands in the fingerprint region of the spectrum. nist.govnist.govchemicalbook.comchemicalbook.com

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, which aids in its identification and structural confirmation. Under electron ionization (EI), chloromethyl isopropylcarbamate would be expected to produce a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of the bonds adjacent to the carbonyl group and the loss of the chloromethyl or isopropyl groups, resulting in characteristic fragment ions. libretexts.orgnist.govnist.gov

Table 2: Expected IR Absorption Bands and Mass Spectral Fragments for Chloromethyl Isopropylcarbamate

| Technique | Observation | Interpretation |

| IR Spectroscopy | Strong band at ~1710 cm⁻¹ | C=O stretching of the carbamate |

| Sharp peak at ~3350 cm⁻¹ | N-H stretching of the carbamate | |

| Bands in the 1300-1000 cm⁻¹ region | C-O stretching | |

| Band around 750-650 cm⁻¹ | C-Cl stretching | |

| Mass Spectrometry | Molecular ion peak (M⁺) | Corresponds to the molecular weight |

| Fragment at M - 43 | Loss of the isopropyl group | |

| Fragment at M - 49/51 | Loss of the chloromethyl group (isotopic pattern of Cl) | |

| Fragment at m/z 59 | [ (CH₃)₂CH ]⁺ or [ CO-NH₂ ]⁺ | |

| Note: The exact values are predictive and can vary based on the specific instrument and conditions. |

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are essential for the separation of chloromethyl isopropylcarbamate from complex mixtures and for its precise quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods for this purpose.

High-Performance Liquid Chromatography (HPLC) for Carbamate Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of carbamates, including chloromethyl isopropylcarbamate. Due to their polarity and thermal lability, many carbamates are well-suited for HPLC analysis. Reversed-phase HPLC with a C18 column is a common approach, where a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is used. Detection is often achieved using a UV detector, as the carbamate functional group provides sufficient chromophoric activity.

A validated HPLC method for the determination of chloromethyl isopropyl carbonate as a process-related impurity in an active pharmaceutical ingredient has been reported. This method demonstrates the capability of HPLC for the quantification of this specific compound at low levels. The retention time in an HPLC system is a key parameter for identification. researchgate.netnih.govchromatographyonline.comchromatographyonline.com

Table 3: Example of HPLC Method Parameters for the Analysis of a Carbamate

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Retention Time | Compound-specific, e.g., ~8.5 min |

| Note: These are typical parameters and may require optimization for specific applications. |

Gas Chromatography (GC) and Headspace Techniques for Volatile Carbamate Derivatives

Gas Chromatography (GC) is another powerful technique for the separation and quantification of volatile and thermally stable compounds. While some carbamates can be analyzed directly by GC, others may require derivatization to improve their volatility and thermal stability. For volatile impurities like chloromethyl isopropylcarbamate, headspace GC (HS-GC) is a particularly useful technique. google.comresearchgate.net

In HS-GC, the sample is sealed in a vial and heated, allowing volatile analytes to partition into the gas phase (headspace) above the sample. A portion of this headspace is then injected into the GC system. This technique minimizes matrix effects and protects the GC system from non-volatile components. A headspace gas chromatography method has been developed and validated for the determination of residual solvents and chloromethyl isopropyl carbonate in Tenofovir Disoproxil Orotate, highlighting its applicability for this specific compound. ijpronline.com The use of a flame ionization detector (FID) or a mass spectrometer (MS) for detection provides high sensitivity and selectivity. labmanager.comnih.govdtic.milthermofisher.comchromatographyonline.com

Table 4: GC-HS Method Parameters for the Determination of Chloromethyl Isopropyl Carbonate

| Parameter | Condition |

| GC Column | DB-624, 30 m x 0.32 mm, 1.8 µm |

| Carrier Gas | Nitrogen |

| Injector Temperature | 200°C |

| Oven Program | Temperature gradient |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 270°C |

| Headspace Vial Temp. | 80°C |

| Headspace Incubation Time | 30 min |

| Retention Time of CMIC | ~29.33 min |

| Source: Adapted from a validated method for the determination of Chloromethyl Isopropyl Carbonate. ijpronline.com |

Supercritical Fluid Chromatography (SFC) for Chiral Separations of Carbamate Analogs

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC combines some of the best features of both gas and liquid chromatography, offering high efficiency, fast separations, and reduced solvent consumption. wikipedia.orgselvita.com

While chloromethyl isopropylcarbamate itself is not a chiral molecule, SFC is particularly well-suited for the separation of chiral compounds. Many carbamate analogs, especially those used as pesticides or pharmaceuticals, are chiral and exist as enantiomers. The separation of these enantiomers is crucial as they often exhibit different biological activities. SFC, coupled with chiral stationary phases (CSPs) such as those based on polysaccharide derivatives (e.g., amylose (B160209) or cellulose (B213188) coated with carbamate derivatives), has proven to be a powerful tool for the enantioselective separation of carbamate analogs. chromatographyonline.comnih.govmdpi.comfagg.benih.govjascoinc.comchromatographyonline.com The use of modifiers such as methanol or ethanol (B145695) in the carbon dioxide mobile phase allows for the fine-tuning of selectivity and retention.

Table 5: Typical SFC System for Chiral Separation of Carbamate Analogs

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Chiralpak AD-H) |

| Mobile Phase | Supercritical CO₂ with a modifier (e.g., Methanol) |

| Flow Rate | 2-5 mL/min |

| Back Pressure | 100-200 bar |

| Column Temperature | 35-45°C |

| Detection | UV or Mass Spectrometry (MS) |

| Note: These parameters are general and would be optimized for the specific chiral carbamate analog being analyzed. |

Chiral Analytical Methods for Enantiomeric Purity Assessment

The separation and quantification of enantiomers, which are non-superimposable mirror images of each other, require specialized analytical techniques. nih.gov Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), stands out as a powerful tool for determining the enantiomeric purity of chiral compounds. oup.comchromatographyonline.com The success of these techniques hinges on the use of Chiral Stationary Phases (CSPs), which create a chiral environment enabling differential interaction with the enantiomers. chromatographyonline.comnih.gov

Development and Application of Chiral Stationary Phases Utilizing Carbamate Derivatives

Carbamate derivatives of polysaccharides, such as cellulose and amylose, have proven to be highly effective and versatile chiral selectors for the separation of a wide range of racemic compounds. nih.govasianpubs.orgtsijournals.com These derivatives are typically coated or immobilized onto a silica (B1680970) gel support to create the CSP. nih.govnih.gov The development of these CSPs involves synthesizing various carbamate derivatives and evaluating their chiral recognition abilities. nih.gov

A significant advancement in this area has been the introduction of immobilized polysaccharide-based CSPs. chromatographyonline.comnih.gov Unlike their coated counterparts, immobilized CSPs exhibit enhanced durability and are compatible with a broader range of solvents, which expands their applicability in method development. chromatographyonline.comyoutube.com For instance, the immobilization process can involve cross-linking the polymer with itself and binding it to the silica surface, preventing the polymer from being solubilized by strong solvents. youtube.com

Research has shown that the nature of the carbamate derivative significantly influences the enantioselectivity of the CSP. For example, derivatives such as 3,5-dimethylphenylcarbamate and 3,5-dichlorophenylcarbamate of both cellulose and amylose have demonstrated high chiral recognition capabilities. nih.govchromatographyonline.com The substitution pattern on the phenyl ring of the carbamate plays a crucial role in the chiral recognition mechanism. Even subtle changes in the substituent can lead to dramatic differences in the separation of optical isomers. youtube.com

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to HPLC for chiral separations, often providing faster analysis times and complementary selectivity. chromatographyonline.comchromatographyonline.com Polysaccharide-based CSPs are widely used in SFC due to their broad applicability and high efficiency. chromatographyonline.com The use of carbon dioxide as the main component of the mobile phase in SFC is considered a "green" alternative to the organic solvents used in normal-phase HPLC. phenomenex.commdpi.com

Table 1: Examples of Carbamate-Derived Chiral Stationary Phases and Their Applications

| Chiral Stationary Phase | Base Polymer | Carbamate Derivative | Application Highlights |

| Chiralpak® IA | Amylose | tris(3,5-dimethylphenylcarbamate) | Broad enantioselectivity for a variety of compounds. youtube.com |

| Chiralpak® IB | Cellulose | tris(3,5-dimethylphenylcarbamate) | Effective for separating a wide range of racemates. nih.gov |

| Chiralpak® IC | Cellulose | tris(3,5-dichlorophenylcarbamate) | Provides different selectivity compared to dimethylphenyl derivatives. chromatographyonline.comyoutube.com |

| Chiralcel® OD | Cellulose | tris(3,5-dimethylphenylcarbamate) | A widely used CSP with a long history of successful applications. nih.govasianpubs.org |

| Chiralcel® AD | Amylose | tris(3,5-dimethylphenylcarbamate) | Often shows different retention and selectivity compared to its cellulose counterpart. asianpubs.org |

Investigation of Chiral Recognition Mechanisms in Chromatographic Systems

The precise mechanism of chiral recognition on polysaccharide-based CSPs is a subject of ongoing research and is considered to be a complex interplay of various intermolecular interactions. nih.gov It is widely accepted that the helical structure of the polysaccharide backbone forms "chiral grooves" where the carbamate groups are located. nih.gov

The primary interactions responsible for chiral discrimination are believed to include:

Hydrogen Bonding: The carbamate linkages on the CSP possess hydrogen bond donor (N-H) and acceptor (C=O) sites that can interact with polar functional groups of the analyte enantiomers. chromatographyonline.comnih.gov

Dipole-Dipole Interactions: The polar carbamate groups can also engage in dipole-dipole interactions with the analytes. nih.gov

π-π Stacking: The aromatic rings of the carbamate derivatives can interact with aromatic or unsaturated moieties within the analyte molecules through π-π stacking. nih.govacs.org

Steric Interactions: The three-dimensional arrangement of the chiral selector and the analyte plays a crucial role. The enantiomer that fits more favorably into the chiral cavity of the CSP will exhibit stronger retention, leading to separation. asianpubs.org

The mobile phase composition also significantly influences the chiral recognition process. nih.gov In normal-phase chromatography, the mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as an alcohol. nih.gov The polar modifier can compete with the analyte for interaction sites on the CSP, thereby modulating retention and selectivity. youtube.com In reversed-phase chromatography, which uses aqueous-organic mobile phases, hydrophobic interactions can also contribute to the chiral recognition mechanism. nih.gov

Computational modeling and spectroscopic techniques, such as NMR and X-ray crystallography, have been employed to gain deeper insights into the specific interactions between enantiomers and CSPs at the molecular level. acs.org These studies help to rationalize the observed chromatographic behavior and guide the design of new and more effective chiral selectors. The reversal of enantiomer elution order upon changing chromatographic conditions (e.g., mobile phase composition or temperature) suggests the involvement of different chiral recognition mechanisms under varying environments. nih.gov

Non Clinical and Advanced Academic Applications of Chloromethyl Isopropylcarbamate and Its Derivatives

Applications in Polymer Chemistry and Material Science

The unique structure of chloromethyl isopropylcarbamate and its derivatives makes them valuable intermediates in the synthesis and modification of polymeric materials. The carbamate (B1207046) group is a fundamental component of polyurethanes, while the reactive chloromethyl group offers a site for further chemical transformation, such as grafting or surface modification.

Role as Synthetic Intermediates in Polyurethane Synthesis and Recycling Processes

Polyurethanes (PUs) are a versatile class of polymers with applications ranging from flexible foams to rigid insulation and durable elastomers. nih.gov The synthesis of these materials relies on the reaction between polyols and isocyanates. nih.gov In the context of a circular economy, the chemical recycling of polyurethane waste is a critical area of research. One of the most advanced methods for PU recycling is alcoholysis, a process that breaks down the polymer into its constituent polyols and a dicarbamate fraction. nih.gov

This carbamate fraction, which can constitute 10–40% of the polyurethane mass, is often underutilized. nih.gov However, research has demonstrated a two-step recycling method where this carbamate fraction is transformed through thermolysis into an isocyanate-rich mixture. nih.gov Studies involving various synthesized carbamates have shown that isopropyl-carbamate is particularly favorable for this thermolysis step, achieving a significant yield of reusable isocyanates. nih.gov This process positions carbamates like chloromethyl isopropylcarbamate as crucial synthetic intermediates, not only in the primary synthesis of polyurethanes but also in creating a closed-loop recycling system where waste PU is depolymerized and its monomers are recovered for the production of new materials. nih.gov

The general scheme for this recycling pathway involves:

Alcoholysis: The polyurethane is treated with an alcohol (e.g., isopropanol) to break the urethane (B1682113) linkages, yielding the original polyol and an isopropyl carbamate derivative.

Thermolysis: The resulting carbamate is heated, causing it to decompose (crack) and regenerate the isocyanate, which can then be used in new polyurethane synthesis. nih.govresearchgate.net

This phosgene-free route to recovering isocyanates is a promising avenue for sustainable polymer chemistry. researchgate.netmdpi.com

Derivatization for the Development of Novel Polymeric Materials

The derivatization of existing polymers or the synthesis of new ones using functional molecules is a cornerstone of material science. The presence of a reactive chloromethyl group (—CH₂Cl) in chloromethyl isopropylcarbamate makes it a prime candidate for such applications. This group can participate in a variety of nucleophilic substitution reactions, allowing it to be used in polymer modification techniques like grafting.

Polymer grafting is a method used to alter the chemical and physical properties of a polymer by attaching different polymer chains (grafts) to a main polymer backbone. nih.govnih.gov This can enhance properties such as solubility, biocompatibility, and morphology without altering the main chain's fundamental structure. nih.govnih.gov

The chloromethyl group is a well-known functionality for initiating grafting processes. For instance, polymers containing chloromethyl groups can be modified to introduce azide (B81097) moieties, which are then used in "click chemistry" reactions to attach other polymer chains. nih.gov Similarly, the chloromethyl group can be used to covalently attach polymers to surfaces, a technique known as "grafting-onto." mdpi.com This is particularly useful for modifying the surface properties of materials for biomedical applications, where controlling the interaction between a material and a biological environment is crucial. researchgate.netnih.govnih.gov

By incorporating a molecule like chloromethyl isopropylcarbamate into a polymer backbone, researchers can introduce reactive sites for:

Grafting-from polymerization: The chloromethyl site can be converted into an initiator site from which a new polymer chain can be grown.

Surface modification: A surface can be functionalized with the carbamate, leaving the chloromethyl group exposed for covalently linking other molecules, such as hydrophilic polymers, to reduce biofouling. researchgate.net

This versatility allows for the rational design of novel polymeric materials with tailored properties for specific advanced applications.

Utility in Organic Synthesis as Protecting Groups and Building Blocks

In the intricate field of organic synthesis, the ability to selectively mask or introduce functional groups is paramount. Carbamates are well-established as reliable protecting groups for amines, while molecules with multiple reactive centers serve as valuable building blocks for constructing complex molecular architectures.

Carbamates as Protecting Groups for Amines and Amino Acids in Peptide Synthesis

The synthesis of peptides and proteins requires the sequential joining of amino acids. This process is complicated by the fact that amino acids are bifunctional, containing both a carboxylic acid group and an amino group. To ensure that the peptide bond forms in the correct sequence, the amino group of one amino acid must be temporarily "protected" or blocked while its carboxylic acid group is activated to react with the amino group of the next amino acid. researchgate.net

Carbamates are one of the most widely used classes of protecting groups for amines due to their stability and the relatively mild conditions under which they can be applied and removed. nih.govresearchgate.net The lone pair of electrons on the amine nitrogen is delocalized into the adjacent carbonyl group, reducing its nucleophilicity and basicity and thus preventing it from undergoing unwanted side reactions.

Several common carbamate-based protecting groups are routinely employed in peptide synthesis:

tert-Butoxycarbonyl (Boc): This group is stable under many conditions but can be removed with a strong acid, such as trifluoroacetic acid (TFA). researchgate.netrsc.orgnih.gov

Benzyloxycarbonyl (Cbz or Z): A popular group for solution-phase synthesis, it is stable to mild acids and bases but is readily removed by catalytic hydrogenolysis. mdpi.com

9-Fluorenylmethoxycarbonyl (Fmoc): This group is central to modern solid-phase peptide synthesis (SPPS). It is stable to acidic conditions but is cleaved by a mild base, typically a solution of piperidine (B6355638) in DMF. researchgate.netnih.govnih.gov

The choice of protecting group is critical for developing an "orthogonal" protection strategy, where one type of protecting group can be removed without affecting another, allowing for the synthesis of complex, branched, or modified peptides. researchgate.net The fundamental chemistry of the carbamate functional group in chloromethyl isopropylcarbamate is identical to that used in these well-established protecting groups, highlighting its foundational role in synthetic organic chemistry.

| Protecting Group | Abbreviation | Structure | Cleavage Condition |

| tert-Butoxycarbonyl | Boc | (CH₃)₃C-O-CO- | Strong Acid (e.g., TFA) |

| Benzyloxycarbonyl | Cbz, Z | C₆H₅CH₂-O-CO- | Catalytic Hydrogenolysis |

| 9-Fluorenylmethoxycarbonyl | Fmoc | C₁₅H₁₁CH₂-O-CO- | Mild Base (e.g., Piperidine) |

Precursors and Building Blocks for the Synthesis of Complex Organic Molecules

The synthesis of complex organic molecules, such as natural products, often relies on a strategy of assembling smaller, well-defined "building blocks." mdpi.com An ideal building block is a relatively simple molecule that contains key functional groups or structural motifs that can be elaborated upon in a predictable manner.

Chloromethyl isopropylcarbamate can be viewed as a bifunctional building block. It contains:

A protected amine equivalent: The isopropylcarbamate group.

A reactive electrophilic site: The chloromethyl group.

This combination of functionalities allows for sequential reactions. For example, the chloromethyl group can undergo a nucleophilic substitution reaction to attach the molecule to a larger scaffold. Subsequently, the carbamate group could potentially be cleaved under specific conditions to reveal a primary amine, or the entire carbamate moiety can be carried through the synthesis as a stable linker.

While direct applications of chloromethyl isopropylcarbamate in the total synthesis of natural products are not widely documented, conceptually similar building blocks are common. For instance, N-monofluoromethylated carbamoyl (B1232498) fluorides have recently been developed as versatile building blocks for introducing N-CH₂F groups into complex molecules. nih.gov Similarly, the synthesis of the duocarmycin class of antitumor agents involves the construction of complex heterocyclic cores using multi-step sequences that rely on the strategic introduction and reaction of functionalized building blocks. researchgate.net The application of cascade reactions, where multiple bonds are formed in a single operation, often depends on precursors designed with precisely positioned reactive groups to orchestrate the desired transformations. nih.gov The structure of chloromethyl isopropylcarbamate makes it a potential precursor for such synthetic strategies.

Molecular Modification of Chemical Entities for Targeted Property Enhancement

A significant challenge in medicinal chemistry is to ensure that a therapeutic agent reaches its target in the body and exerts its effect with minimal off-target toxicity. One powerful strategy to achieve this is the development of "prodrugs." A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body, often at the specific site of action. Carbamates are frequently used as chemical linkers in prodrug design to temporarily modify a drug's properties. nih.govrsc.orgnih.gov

The carbamate group can be used to mask a key functional group on a drug, such as a hydroxyl (-OH) or an amine (-NH₂), which may be essential for its biological activity. This modification can enhance properties such as:

Stability: Protecting a labile functional group from degradation in the bloodstream. nih.govnih.gov

Targeted Delivery: Linking the drug to a targeting moiety (e.g., a peptide or antibody) that recognizes specific cells, such as cancer cells. The linker is designed to be stable in circulation but cleaved by enzymes or conditions (like lower pH) that are prevalent at the target site. mdpi.com

Design Principles for Modifying Physicochemical Attributes using Substituted Methyl Formyl Reagents

The modification of physicochemical properties of chemical entities is a cornerstone of drug discovery and development, aiming to enhance desirable characteristics such as solubility, permeability, and pharmacokinetic profiles. Substituted methyl formyl reagents, including chloromethyl isopropylcarbamate, have emerged as valuable tools in this endeavor. These reagents can be strategically employed to introduce moieties that alter the parent molecule's attributes in a controlled manner.

A key design principle involves the use of these reagents to create prodrugs, which are derivatives of active compounds that undergo biotransformation in vivo to release the parent drug. This approach can overcome limitations of the original molecule, such as poor aqueous solubility. For instance, compounds derivatized with substituted methyl formyl reagents have demonstrated significantly enhanced aqueous solubility. mit.edunih.gov

The versatility of these reagents lies in their ability to be synthesized in both chiral and achiral forms, allowing for the introduction of specific stereochemical features if required. The general synthetic strategy involves reacting an acid, alcohol, or amine with a corresponding halomethylhaloacetate or a related activated species. mit.edu For example, chloromethyl isopropylcarbamate can be synthesized by reacting the appropriate alcohol with chloromethyl chloroformate. nih.gov

The modification strategy can be tailored to achieve specific pharmacokinetic and pharmacodynamic outcomes. By altering the structure of the substituted methyl formyl agent, it is possible to influence the rate and location of the conversion of the modified compound back to its active form. nih.gov This allows for a degree of control over the drug's release profile and targeting.

Table 1: Examples of Substituted Methyl Formyl Reagents and Their Applications

| Reagent Type | General Structure | Potential Modification | Reference |

| Type I (from acid) | R-C(O)O-CH₂-X | Introduction of an ester linkage | mit.edu |

| Type II (from amine) | R₂N-CH₂-X | Introduction of an aminal linkage | mit.edu |

| Type III (from alcohol) | R-O-CH₂-X | Introduction of an ether linkage | mit.edu |

Where R represents the parent molecule and X is a leaving group.

This strategic derivatization with reagents like chloromethyl isopropylcarbamate provides a powerful platform for optimizing the physicochemical and pharmacokinetic properties of biologically active molecules, thereby enhancing their therapeutic potential. mit.edunih.gov

Impact on Molecular Recognition and Intermolecular Interactions